N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
The synthesis of N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of benzylamine with a methoxybenzaldehyde derivative to form a Schiff base, followed by the reaction with a sulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
N-BENZYL-N-(2-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-BENZYLIDENEBENZYLAMINE: This compound also contains a benzylidene group and is used as an indicator for organolithium assays.
N-BENZYL-2-(BENZYLAMINO)ETHANAMINIUM: Known for its applications in organic synthesis, this compound shares structural similarities with the target compound.
SCHIFF BASE HYDRAZONES: These compounds, derived from biphenyl-4-carbohydrazide, exhibit similar structural features and are studied for their potential biological activities.
Properties
Molecular Formula |
C29H27N3O4S |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C29H27N3O4S/c1-22-16-18-25(19-17-22)37(34,35)32(21-23-10-4-3-5-11-23)27-14-8-7-13-26(27)29(33)31-30-20-24-12-6-9-15-28(24)36-2/h3-20H,21H2,1-2H3,(H,31,33)/b30-20+ |
InChI Key |
ZOGUJWZDUIAOSG-TWKHWXDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4OC |
Origin of Product |
United States |
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